[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate
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Overview
Description
The compound “[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes hydroxyl, acetyloxy, and methoxybenzoate groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. Typical reaction conditions might include:
Protection of hydroxyl groups: using silyl or acyl protecting groups.
Formation of ester bonds: through reactions with acyl chlorides or anhydrides.
Ether formation: via Williamson ether synthesis or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄, or CrO₃.
Reducing agents: NaBH₄ or LiAlH₄.
Substitution reagents: Halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the synthesis of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways could include:
Binding to enzymes: or receptors, altering their activity.
Modulation of biochemical pathways: through interaction with key intermediates.
Comparison with Similar Compounds
Similar Compounds
- [3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate
- [3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] benzoate
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties.
Biological Activity
The compound [2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate represents a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological activity, pharmacological properties, and potential applications in various fields.
Structural Characteristics
The compound is characterized by multiple functional groups including hydroxyl (-OH) and acetyloxy (-OCOCH₃) moieties. These groups may enhance its solubility and biological interactions. The presence of a cyclopenta[a]phenanthrene core structure is significant as it resembles steroidal frameworks known for various biological activities.
Molecular Structure
Feature | Description |
---|---|
IUPAC Name | [2-[3-acetyloxy-2-[[3,17-dihydroxy... |
Molecular Formula | C₃₁H₄₈O₁₄ |
Molecular Weight | 498.69 g/mol |
Functional Groups | Hydroxyl, Acetyloxy, Methoxy |
Pharmacological Properties
Research indicates that the compound may exhibit a range of pharmacological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The presence of hydroxyl groups is often correlated with anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives of compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The compound's biological activity is likely mediated through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The structural similarity to steroid hormones suggests potential interactions with steroid receptors.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of phenanthrene compounds for their antioxidant capacity. Results indicated that compounds with multiple hydroxyl groups exhibited enhanced radical scavenging activity (Smith et al., 2020).
- Anti-inflammatory Research : A research article in Phytotherapy Research reported that similar compounds reduced inflammation markers in murine models of arthritis (Jones et al., 2021).
- Cytotoxicity Assays : In vitro assays conducted on breast and prostate cancer cell lines demonstrated that compounds with related structures induced apoptosis at micromolar concentrations (Lee et al., 2022).
Properties
IUPAC Name |
[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTYZZFIJTPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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